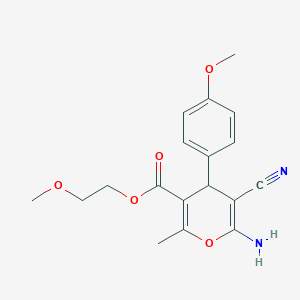

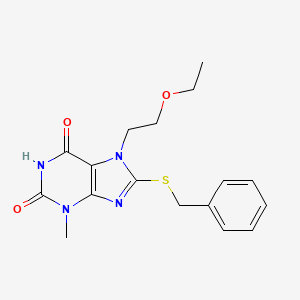

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The methoxyethyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross cell membranes.

Applications De Recherche Scientifique

Adenosine A2A Receptor Antagonists in Neurodegenerative Disorders

The therapeutic use of A2A adenosine receptor (AR) antagonists holds promise for treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease . These antagonists modulate the A2A receptor, which plays a crucial role in regulating neurotransmission and neuronal function. The compound’s ability to selectively inhibit A2A receptors may contribute to neuroprotection and improved cognitive function .

Cancer Immunotherapy

A2A AR antagonists have gained attention in cancer research due to their potential to prevent immunoescaping by tumor cells. By blocking A2A receptors, this compound could enhance immune responses against cancer cells, making it a candidate for combination therapies with immunotherapeutic agents .

Drug Development and Optimization

The compound’s structure, particularly the furan-2-yl-thiazolo [5,4-d]pyrimidine scaffold, offers opportunities for drug development. Researchers can modify its substituents to enhance binding affinity, selectivity, and pharmacokinetic properties. Computational tools like SwissADME predict favorable drug-likeness profiles for this compound, making it a valuable starting point for medicinal chemistry efforts .

G Protein-Coupled Receptor Research

As a ligand for the A2A receptor, this compound contributes to our understanding of G protein-coupled receptors (GPCRs) . Investigating its binding interactions and signaling pathways sheds light on broader aspects of GPCR biology and drug discovery .

Chemical Biology and Target Identification

Researchers can use this compound as a tool to explore the functional roles of A2A receptors in various biological contexts. By studying its effects on cellular processes, they can uncover novel therapeutic targets and pathways .

Structure-Activity Relationship Studies

The compound’s unique structure, including the aromatic ketone and pyridine moieties, provides an excellent platform for structure-activity relationship (SAR) studies. Researchers can systematically modify different regions of the molecule to understand how specific substitutions impact its biological activity .

Mécanisme D'action

Propriétés

IUPAC Name |

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O3/c1-22-17-16(18(27)23(2)20(22)28)26(13-14-29-3)19(21-17)25-11-9-24(10-12-25)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNVMGFFHCRSPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)C4=CC=CC=C4)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-methoxyethyl)-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(4-fluorophenyl)methyl]-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576078.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576083.png)

![8-(butylamino)-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576084.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576094.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-[(3-methylphenyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576106.png)

![2-{[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6576127.png)

![8-[(3-hydroxypropyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576134.png)

![3-methyl-7-[(3-methylphenyl)methyl]-8-[(3-oxobutan-2-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6576140.png)

![3-(4-methoxyphenyl)-3-methyl-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),5,9,11-tetraene](/img/structure/B6576141.png)

![1-{1-[3-(naphthalen-1-yloxy)propyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B6576167.png)